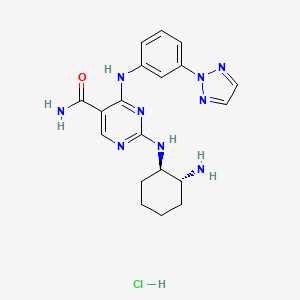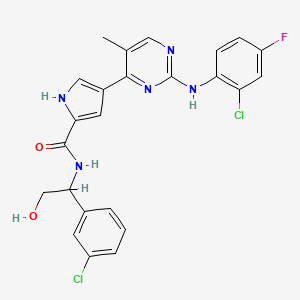
P505-15 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of P505-15 hydrochloride likely involves large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the consistent production of high-purity compounds suitable for pharmaceutical applications. The exact industrial production methods are proprietary and not disclosed in public sources .
化学反应分析
Types of Reactions
P505-15 hydrochloride primarily undergoes substitution reactions, particularly in the context of its interaction with biological molecules. It is designed to selectively inhibit SYK by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules .
Common Reagents and Conditions
The compound is typically used in combination with other reagents that facilitate its binding to SYK. Common conditions include physiological pH and temperature, which mimic the conditions within the human body. The major products formed from these reactions are phosphorylated or dephosphorylated proteins, depending on the specific biological pathway being targeted .
科学研究应用
P505-15 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of SYK in various signaling pathways. In biology, it helps elucidate the mechanisms of B-cell receptor signaling and its impact on cell survival and proliferation .
In medicine, this compound has shown promise in preclinical models of B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. It has been demonstrated to inhibit SYK-mediated B-cell receptor signaling, reduce cell viability, and induce apoptosis in cancer cells. Additionally, it has been used in combination with other chemotherapeutic agents, such as fludarabine, to enhance their efficacy .
In the industry, this compound is utilized in the development of new therapeutic agents targeting SYK and related kinases. Its high selectivity and potency make it an attractive candidate for drug development programs aimed at treating inflammatory and autoimmune diseases .
作用机制
P505-15 hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. By binding to the active site of SYK, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell survival, proliferation, and inflammation .
The inhibition of SYK by this compound leads to the suppression of B-cell receptor-mediated signaling, resulting in reduced cell viability and induction of apoptosis in B-cell malignancies. This mechanism of action makes it a promising therapeutic agent for the treatment of diseases characterized by aberrant B-cell signaling .
相似化合物的比较
P505-15 hydrochloride is unique in its high selectivity and potency as a SYK inhibitor. Compared to other SYK inhibitors, such as R406 and fostamatinib, this compound exhibits greater selectivity for SYK over other kinases, reducing the likelihood of off-target effects .
Similar Compounds
R406: Another SYK inhibitor with broader kinase inhibition profile.
Fostamatinib: A prodrug of R406, used in the treatment of immune thrombocytopenia.
Entospletinib: A selective SYK inhibitor used in clinical trials for B-cell malignancies.
This compound stands out due to its superior selectivity and efficacy in preclinical models, making it a valuable tool for research and a potential therapeutic agent .
属性
分子式 |
C19H24ClN9O |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
2-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16-;/m1./s1 |
InChI 键 |
RMNLLPXCNDZJMJ-QNBGGDODSA-N |
手性 SMILES |
C1CC[C@H]([C@@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |
规范 SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide](/img/structure/B10762248.png)
![1-[(7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl]-1-methylpyrrolidinium](/img/structure/B10762253.png)
![N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide](/img/structure/B10762258.png)
![7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B10762261.png)
![1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B10762271.png)
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B10762275.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10762299.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10762321.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10762331.png)
![3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10762342.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B10762343.png)
![4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid](/img/structure/B10762356.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B10762363.png)
